2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine
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Overview
Description
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors
Synthesis of Morpholine Derivative: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of Pyrimidine Ring: The pyrimidine ring can be introduced via a condensation reaction involving appropriate amines and aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrimidine nitrogen atoms using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: This compound shares the morpholine ring but lacks the pyrimidine ring and additional functional groups.
2-Morpholinoethylamine: Similar in structure but with different substituents on the morpholine ring.
Uniqueness
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine is unique due to the presence of both the morpholine and pyrimidine rings, as well as the specific functional groups attached to these rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9-7-14-12(15-11(9)16(2)3)17-4-5-18-10(6-13)8-17/h7,10H,4-6,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRJEMXJMUJLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)N2CCOC(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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